Butyl[(2,3-dichlorophenyl)methyl]amine
Description
Butyl[(2,3-dichlorophenyl)methyl]amine is an organic compound featuring a butylamine chain attached to a 2,3-dichlorobenzyl group. This structure places it within a class of arylalkylamines, where the aromatic dichlorophenyl moiety may confer specific electronic and steric properties that influence its biochemical interactions.
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDTYTOWDSIEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3-dichlorophenyl)methyl]amine typically involves the reaction of 2,3-dichlorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or amide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenolic or ether derivatives.
Scientific Research Applications
Butyl[(2,3-dichlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butyl[(2,3-dichlorophenyl)methyl]amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Dopamine Receptor Binding
Piperazine derivatives with 2,3-dichlorophenyl groups (e.g., 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine) exhibit high dopamine D3 receptor (D3R) selectivity. For example, compound PG648 ((R)-enantiomer) shows a Ki of 1.12 nM at D3R, with enantiomeric differences in efficacy (partial agonism ranging from 14.9% to 57.3% of dopamine’s effect) .
Key Research Findings
- Enantioselectivity : Piperazine-based 2,3-dichlorophenyl compounds show marked enantiomeric differences in receptor binding and efficacy, suggesting that stereochemistry in the target compound’s butyl chain could similarly impact activity .
- Linker Length : In piperazine derivatives, elongation of the alkyl linker (e.g., butyl vs. propyl) correlates with improved D3R selectivity . This implies that the butyl group in the target compound may optimize interactions in analogous biological targets.
- Structural Simplicity vs. Complexity : Unsubstituted 2,3-dichlorophenyl fragments (e.g., in ’s pharmacophoric components) exhibit partial agonism, while added substituents or linkers modulate efficacy .
Biological Activity
Butyl[(2,3-dichlorophenyl)methyl]amine, a compound characterized by a butyl group linked to a dichlorophenyl moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄Cl₂N
- Molecular Weight : Approximately 232.15 g/mol
- Structure : The compound features a butyl group attached to a nitrogen atom, which is also connected to a 2,3-dichlorophenylmethyl group. This unique structure influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It is believed to modulate the activity of specific enzymes or receptors. The precise pathways and molecular targets involved in its action are still under investigation but may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : It could bind to specific receptors, potentially altering signaling pathways related to various physiological processes.
Antimicrobial and Anticancer Properties
Recent studies have evaluated the antimicrobial and anticancer properties of this compound and its derivatives. For instance:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against gram-positive bacteria and mycobacterial strains. For example, derivatives of dichlorophenyl compounds have shown submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines. The mechanism involves alterations in cell viability and induction of apoptosis .
Case Studies
- Inhibition Studies : A study on structurally similar compounds demonstrated that modifications in the dichlorophenyl moiety significantly affect their inhibitory activity against specific enzymes. For example, certain analogues exhibited IC50 values below 10 µM, indicating potent inhibitory effects .
- Antibacterial Efficacy : In a comparative study of various chlorinated compounds, those containing the 2,3-dichlorophenyl group displayed enhanced antibacterial efficacy compared to their non-chlorinated counterparts .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
